molecular formula C18H21N3O2 B14971188 N-(2,4-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(2,4-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B14971188
M. Wt: 311.4 g/mol
InChI Key: CDNQWDLEAZDPCR-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Hexahydrocinnolinyl Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The hexahydrocinnolinyl intermediate is then acylated with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure high yield and purity.

    Catalysts: Using catalysts to accelerate the reaction rate.

    Purification Techniques: Employing methods like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying biochemical pathways and interactions.

    Medicine: Potential use in drug development and pharmacological studies.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,4-DIMETHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE: can be compared with other acetamides and cinnolinyl derivatives.

Uniqueness

    Structural Features: The presence of both dimethylphenyl and hexahydrocinnolinyl groups makes this compound unique.

    Chemical Properties: Its specific reactivity and stability under various conditions.

Properties

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C18H21N3O2/c1-12-7-8-15(13(2)9-12)19-17(22)11-21-18(23)10-14-5-3-4-6-16(14)20-21/h7-10H,3-6,11H2,1-2H3,(H,19,22)

InChI Key

CDNQWDLEAZDPCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C

Origin of Product

United States

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